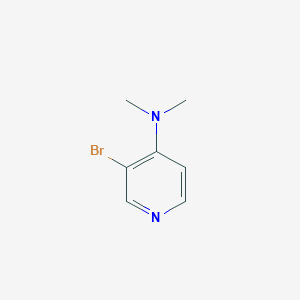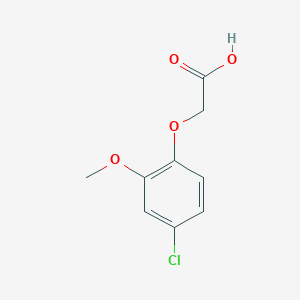![molecular formula C24H22N2O2 B1313440 [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol CAS No. 77134-74-8](/img/structure/B1313440.png)
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol is an organic compound with the molecular formula C24H22N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structure, which includes a trityl group (triphenylmethyl) attached to the imidazole ring, and two hydroxymethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its imidazole ring can mimic the structure of histidine, an important amino acid in enzyme active sites.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industry, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction, where triphenylmethyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxymethylation: The hydroxymethyl groups can be introduced through a hydroxymethylation reaction, where formaldehyde reacts with the imidazole ring in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles, such as halides or amines, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Wirkmechanismus
The mechanism of action of [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trityl group can enhance the compound’s binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simple five-membered ring containing two nitrogen atoms.
Trityl Alcohol: Contains a trityl group attached to a hydroxyl group.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol is unique due to the presence of both the trityl group and the hydroxymethyl groups on the imidazole ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)-1-tritylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-16-22-23(17-28)26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,27-28H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJNGQOZQUGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512871 |
Source


|
| Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77134-74-8 |
Source


|
| Record name | [1-(Triphenylmethyl)-1H-imidazole-4,5-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)




